![molecular formula C10H11N3O2 B1328570 5-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 1000017-97-9](/img/structure/B1328570.png)

5-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

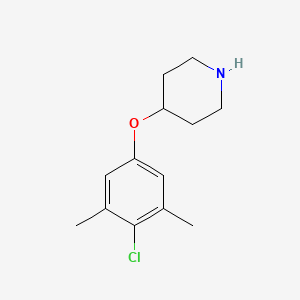

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds. These compounds are characterized by their complex structures that include multiple rings, some of which contain nitrogen atoms. The specific structure of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate suggests that it is a derivative of imidazopyridine with an ethyl ester group and an amino group, which may contribute to its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . This method could potentially be adapted for the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is not directly discussed in the provided papers. However, the structure of related compounds, such as those synthesized in the first paper, includes a thiazolopyridine core, which is a bicyclic system containing both sulfur and nitrogen atoms . The presence of the amino group in the compound of interest suggests that it may have similar reactivity to the amino-imino derivative mentioned in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Chemical Reactions Analysis

The chemical reactions involving related compounds provide insight into the potential reactivity of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. For example, the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with halogenated compounds followed by rearrangement with triethylamine in ethanol leads to the formation of imidazopyrimidine and aminoindole derivatives . This indicates that Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate could undergo similar intramolecular cyclization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. Typically, these compounds are solid at room temperature and may exhibit varying solubility in organic solvents such as ethanol. Their reactivity can include nucleophilic addition due to the presence of an amino group, and they may also participate in cyclization reactions to form more complex heterocyclic structures . The spectroscopic data, such as elemental analysis, would be crucial for confirming the structure and purity of the synthesized compound.

科学研究应用

杂环化合物的合成

5-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯用于合成各种杂环化合物。例如,已经探索了它在合成 2-甲基咪唑并[1,2-a]吡啶-3-羧酸中的用途。对这些合成化合物进行了抗炎、镇痛、解热和致溃疡活性的评估 (Abignente 等人,1982)。

稠合三嗪的生成

5-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯用于生成稠合三嗪,这是一种具有潜在生物活性的平面角三杂环。此过程涉及用氨或伯胺处理 3-硝基咪唑并[1,2-a]吡啶-2-羧酸乙酯,以生成取代的硝基羧酰氨基咪唑并吡啶 (Zamora 等人,2004)。

吡唑并[3,4-b]吡啶-3-酮的开发

5-氨基咪唑并[1,2-a]吡啶-2-羧酸乙酯在部分氢化的吡唑并[3,4-b]吡啶-3-酮的选择性合成中也至关重要。它与 1,3-二羰基化合物或它们的合成当量进行环缩合,从而产生该化学类中的重要化合物 (Lebedˈ 等人,2012)。

新型杂环体系的创建

该化合物是制备多种杂环体系的关键成分。例如,它有助于合成新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶、吡啶并[3″,2″:4′,5′]噻吩并[3′,2′:4,5]嘧啶并[l,6-a]苯并咪唑和其他稠合体系,展示了其在生成复杂杂环结构方面的多功能性 (Bakhite 等人,2005)。

1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成

它在噻唑并吡啶-4-羧酸乙酯衍生物的合成中发挥作用。这些化合物在化学和生物学的各个领域具有潜在应用 (Mohamed,2021)。

属性

IUPAC Name |

ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHJUHBOHSJBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649965 |

Source

|

| Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1000017-97-9 |

Source

|

| Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)